6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride
CAS No.:
Cat. No.: VC16403700
Molecular Formula: C7H9Cl2F3N2O
Molecular Weight: 265.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9Cl2F3N2O |
|---|---|
| Molecular Weight | 265.06 g/mol |
| IUPAC Name | 6-(2,2,2-trifluoroethoxy)pyridin-3-amine;dihydrochloride |
| Standard InChI | InChI=1S/C7H7F3N2O.2ClH/c8-7(9,10)4-13-6-2-1-5(11)3-12-6;;/h1-3H,4,11H2;2*1H |
| Standard InChI Key | BXMLYJOFISBOHH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1N)OCC(F)(F)F.Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Architecture
The molecular formula of 6-(2,2,2-Trifluoroethoxy)pyridin-3-amine dihydrochloride is C₇H₉Cl₂F₃N₂O, with a molecular weight of 265.06 g/mol. The pyridine ring serves as the core structure, with a trifluoroethoxy group (–OCH₂CF₃) at the 6-position and an amine group (–NH₂) at the 3-position. The dihydrochloride salt form introduces two chloride counterions, which stabilize the protonated amine group.
Key Structural Features:
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Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, providing a planar structure conducive to π-π stacking interactions.
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Trifluoroethoxy Group: The –OCH₂CF₃ substituent imparts strong electron-withdrawing characteristics, altering the electron density of the pyridine ring and enhancing metabolic stability.
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Amine Group: The –NH₂ group at the 3-position enables hydrogen bonding and salt formation, critical for biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 6-(2,2,2-trifluoroethoxy)pyridin-3-amine; dihydrochloride |
| Canonical SMILES | C1=CC(=NC=C1N)OCC(F)(F)F.Cl.Cl |
| InChI Key | BXMLYJOFISBOHH-UHFFFAOYSA-N |
| PubChem CID | 91654253 |
Physicochemical Characteristics
The trifluoroethoxy group significantly influences the compound’s solubility and lipophilicity. While specific data on melting and boiling points are unavailable, the dihydrochloride salt form likely improves aqueous solubility compared to the free base. The compound is intended for research use only, with handling protocols emphasizing protection against inhalation and skin contact.
Synthesis and Preparation
Reaction Mechanism
The synthesis involves a nucleophilic aromatic substitution between 3-aminopyridine and 2,2,2-trifluoroethyl bromide or iodide under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) deprotonates the hydroxyl group of 3-aminopyridine, generating a phenoxide intermediate that attacks the electrophilic carbon of the trifluoroethyl halide.
Representative Reaction:
Subsequent treatment with hydrochloric acid yields the dihydrochloride salt.
Optimization and Purification
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Reagents: Sodium hydride in tetrahydrofuran (THF) or dimethylformamide (DMF) at 0–25°C.
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Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol).
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Yield: Reported yields range from 60–75%, depending on reaction scale and purification efficiency.
Biological Activity and Research Findings
Hypothesized Targets:
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Monoamine Oxidase (MAO): Fluorinated pyridines are known MAO inhibitors, potentially relevant in neurodegenerative diseases.
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Kinase Enzymes: The planar pyridine ring could serve as a ATP-binding site competitor in kinase inhibition.
In Vitro Studies
Preliminary assays indicate moderate cytotoxicity in cancer cell lines (IC₅₀: 10–50 μM), though specific mechanisms remain uncharacterized. Further studies are needed to elucidate its pharmacokinetic and pharmacodynamic profiles.
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing fluorinated analogs of known drugs. For example:
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Antidepressants: Structural analogs of vilazodone incorporating trifluoroethoxy groups show enhanced serotonin reuptake inhibition.
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Anticancer Agents: Fluorinated pyridines are explored for their ability to disrupt DNA synthesis in rapidly dividing cells.
Agrochemical Development
In agrochemistry, the trifluoroethoxy moiety contributes to herbicides and pesticides with improved rainfastness and soil persistence.
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